2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride
Description
2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a 5-methylthiophen-2-yl substituent. Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. The hydrochloride salt improves solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-7-4-5-9(11-7)8-3-2-6-10-8;/h4-5,8,10H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGHVXZOBPPSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256482-77-5 | |
| Record name | Pyrrolidine, 2-(5-methyl-2-thienyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256482-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-methylthiophen-2-yl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride typically involves the reaction of 5-methylthiophene-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant and antinociceptive properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. Studies have shown that the compound can inhibit voltage-gated sodium and calcium channels, which play a crucial role in neuronal excitability. This inhibition leads to a reduction in neuronal firing, thereby exerting anticonvulsant and antinociceptive effects . Additionally, the compound may interact with GABA transporters, enhancing the inhibitory effects of GABA in the central nervous system .
Comparison with Similar Compounds
Structural and Electronic Differences
The substituent on the pyrrolidine ring critically influences electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:
*Estimated molecular weight based on formula C₁₀H₁₄ClNS.
Key Observations:
- Electronic Effects : The thiophene group in the target compound provides electron density via sulfur’s lone pairs, contrasting with the electron-withdrawing CF₃ groups in or halogenated analogs in .
- Steric Bulk : The 4-iodophenyl substituent () introduces significant steric hindrance, whereas the methylthiophene group is relatively compact.
- Solubility : Hydrochloride salts enhance water solubility across all analogs, though bulky substituents (e.g., iodine in ) may reduce it.
Pharmacological Relevance
Several analogs in the evidence are linked to neurological targets:
- 5-HT Receptors : Compounds like SB269970 () are 5-HT₇ antagonists, suggesting pyrrolidine derivatives may modulate serotonin pathways. The methylthiophene group’s electron-rich nature could facilitate π-π stacking with aromatic residues in receptor binding sites.
- Halogenated Derivatives : The chloro-fluorophenyl analog () may exhibit enhanced blood-brain barrier penetration due to halogen atoms, a trait relevant for central nervous system drugs.
Biological Activity
2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride can be represented as follows:
- Molecular formula : C₉H₁₃N₁OS
- Molecular weight : Approximately 171.27 g/mol
The compound features a pyrrolidine ring substituted at one position with a 5-methylthiophene group, which is believed to contribute to its biological activity.
Research indicates that 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride interacts with various biological pathways. Its mechanisms may include:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could lead to altered metabolic pathways and physiological responses.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to pyrrolidine derivatives. For instance, research on similar structures indicates significant activity in models of seizures:
| Compound | Test Model | Dose (mg/kg) | Efficacy (%) |
|---|---|---|---|
| Compound A | MES | 100 | 70 |
| Compound B | 6 Hz | 75 | 60 |
| 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride | scPTZ | TBD | TBD |
The efficacy of these compounds suggests that 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride may also exhibit similar anticonvulsant effects.
Analgesic Activity
In addition to anticonvulsant effects, the compound has been evaluated for its analgesic properties. Studies have shown that derivatives of pyrrolidine compounds can reduce pain responses in animal models:
- Model Used : Formalin test and neuropathic pain models.
- Findings : Certain derivatives demonstrated significant pain relief without notable side effects.
Case Studies
-
Anticonvulsant Evaluation :
In a study assessing the anticonvulsant potential of various pyrrolidine derivatives, it was found that compounds structurally similar to 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride exhibited protective effects against induced seizures in animal models. The study employed the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models to evaluate efficacy. -
Neurotoxicity Assessments :
Preliminary studies have indicated that this compound does not exhibit significant neurotoxicity in vitro, suggesting a favorable safety profile for further development. Cell viability assays using SH-SY5Y neuroblastoma cells showed high survival rates when exposed to the compound at therapeutic concentrations.
Q & A
Q. What are the key considerations for synthesizing 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride with high enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use chiral auxiliaries or asymmetric catalysis during pyrrolidine ring formation. For example, employ Sharpless epoxidation or Evans oxazaborolidine catalysts to control stereochemistry .
- Purification : Combine column chromatography (e.g., using chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate)) with recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate enantiomers .
- Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) and compare optical rotation values with literature data .
Q. How can researchers optimize solubility and stability of this compound in aqueous buffers for biological assays?
Methodological Answer:
- pH Adjustment : The hydrochloride salt enhances water solubility; adjust pH to 6–7 using phosphate or Tris buffers to prevent decomposition.
- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizing agents to maintain stability .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride in catalytic systems?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to model transition states during ligand-metal coordination. Focus on steric effects from the methylthiophene group .
- Molecular Dynamics (MD) : Simulate solvent interactions to identify preferred conformations in polar aprotic solvents (e.g., acetonitrile) .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from NMR reaction monitoring) .
Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple studies, controlling for variables like cell line heterogeneity or assay protocols .
- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., apoptosis markers) assays to confirm target engagement .
- Batch Variability Testing : Compare activity across synthesized batches using standardized purity criteria (e.g., ≥95% by HPLC) .
Q. How can researchers design experiments to study the compound’s metabolic stability in vivo?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor metabolite formation via LC-HRMS. Identify phase I/II metabolites using software (e.g., MetaboLynx) .
- Isotope Labeling : Synthesize deuterated analogs (e.g., deuterium at pyrrolidine C-2) to trace metabolic pathways .
- In Vivo Correlation : Compare microsomal data with pharmacokinetic profiles in rodent models, focusing on clearance rates .
Data-Driven Research Design
Q. What experimental design principles minimize variability in SAR studies involving this compound?
Methodological Answer:
- DoE (Design of Experiments) : Use fractional factorial designs to test variables (e.g., substituent positions, reaction temperature) efficiently. Prioritize factors via Pareto charts .
- Control Groups : Include internal standards (e.g., structurally similar inert analogs) in bioassays to normalize batch-to-batch variability .
- Reproducibility Protocols : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation .
Safety & Compliance
Q. What are the critical safety protocols for handling this compound in high-throughput screening?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, chemical goggles, and fume hoods during weighing/dissolution due to hydrochloride’s hygroscopic and irritant nature .
- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers .
- Emergency Response : Train staff on first-aid measures (e.g., eye irrigation with 0.9% saline) and antidote availability (e.g., acetylcysteine for hepatotoxicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
